

# An In-depth Technical Guide to N-(4-Methoxyphenyl)benzamide

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## Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)benzamide

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This guide provides a comprehensive overview of **N-(4-Methoxyphenyl)benzamide**, a molecule belonging to the benzamide class of compounds. The benzamide scaffold is a significant feature in medicinal chemistry and organic synthesis due to its stability, neutrality, and ability to participate in hydrogen bonding.<sup>[1]</sup> These characteristics make it a common structural motif in a wide array of pharmacologically active substances.<sup>[1]</sup> This document details the chemical identifiers, physicochemical properties, a representative synthesis protocol, and the potential biological relevance of **N-(4-Methoxyphenyl)benzamide** and its derivatives.

## Chemical Identifiers and Properties

The fundamental chemical identifiers for **N-(4-Methoxyphenyl)benzamide** are crucial for its unambiguous identification in databases and research literature.

Identifier	Value
IUPAC Name	N-(4-methoxyphenyl)benzamide
SMILES	<chem>COc1ccc(NC(=O)c2ccccc2)cc1</chem>
InChIKey	KEEBHMMBUBEEOV-UHFFFAOYSA-N[2]
Molecular Formula	C14H13NO2
Molecular Weight	227.26 g/mol [2]
CAS Number	7472-54-0[1]

A comprehensive list of computed physicochemical properties is provided below, offering insights into the molecule's behavior in various chemical and biological environments.

Property	Value	Source
Molecular Weight	227.26 g/mol	PubChem
XLogP3	2.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	227.094628657 Da	PubChem
Monoisotopic Mass	227.094628657 Da	PubChem
Topological Polar Surface Area	38.3 Å <sup>2</sup>	PubChem
Heavy Atom Count	17	PubChem

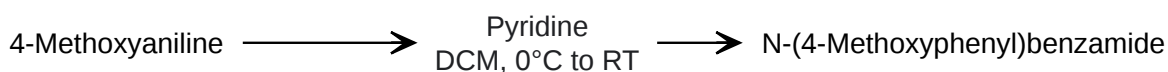
## Synthesis of N-(4-Methoxyphenyl)benzamide: An Experimental Protocol

The synthesis of **N-(4-Methoxyphenyl)benzamide** is typically achieved through the formation of an amide bond between benzoyl chloride and 4-methoxyaniline.<sup>[1]</sup> This reaction is a standard procedure in organic synthesis. The following protocol is a representative method.

Reaction Scheme:

Benzoyl Chloride

+



+

Pyridine HCl

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Figure 1: Reaction scheme for the synthesis of **N-(4-Methoxyphenyl)benzamide**.

Materials and Reagents:

- Benzoyl chloride
- 4-Methoxyaniline (p-anisidine)
- Anhydrous Dichloromethane (DCM)

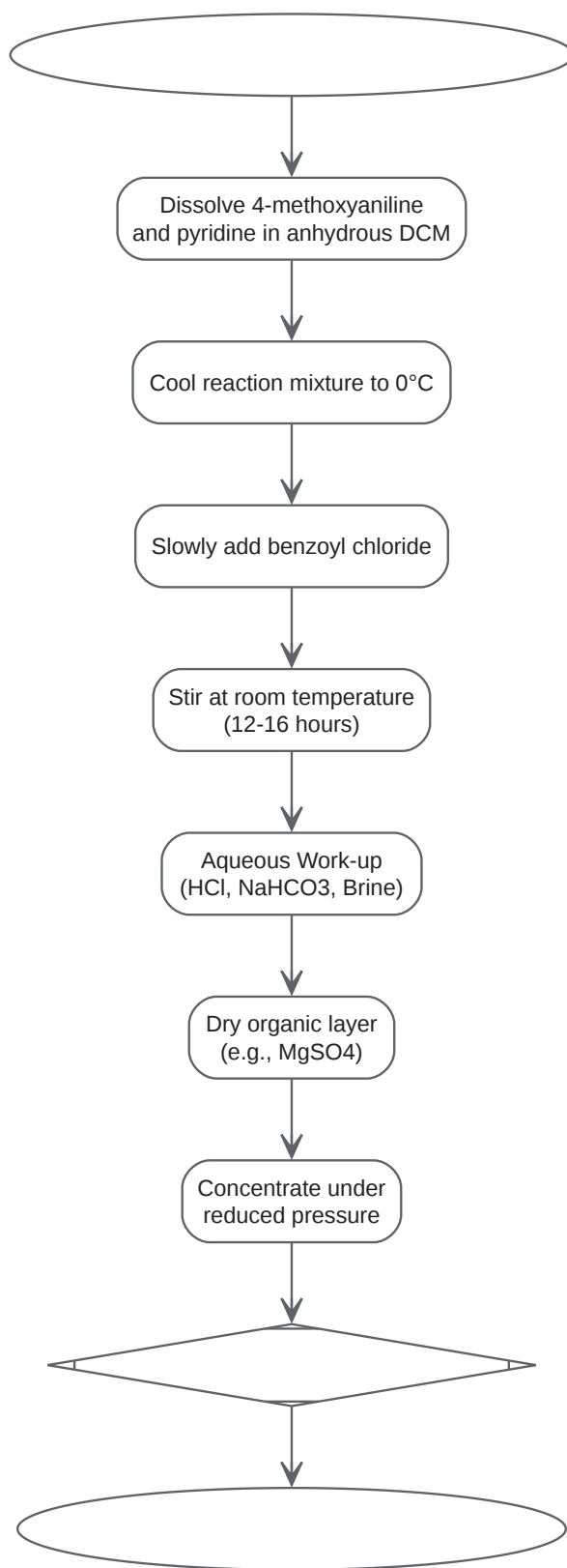
- Anhydrous Pyridine or Triethylamine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol or Ethyl acetate/Hexanes for recrystallization

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution at room temperature.[3]
- **Addition of Acylating Agent:** Cool the reaction mixture to  $0^\circ\text{C}$  using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[3]
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.[3]
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexanes to yield the pure **N-(4-Methoxyphenyl)benzamide**. [3]

## Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of **N-(4-Methoxyphenyl)benzamide** is depicted in the following diagram.



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Figure 2: General workflow for the synthesis of **N-(4-Methoxyphenyl)benzamide**.

## Biological and Therapeutic Context

While specific signaling pathways for **N-(4-Methoxyphenyl)benzamide** are not extensively documented, the broader class of N-substituted benzamides has shown a wide range of biological activities.[4] Research into derivatives of this core structure has revealed potential therapeutic applications.

- **Anthelmintic Properties:** A related compound, N-(4-Methoxyphenyl)pentanamide, has demonstrated anthelmintic activity against the nematode *Toxocara canis*. [5] This activity is suggested to be similar to that of albendazole, which involves binding to tubulin and disrupting microtubule formation in the parasites. [5]
- **Anti-HBV Agents:** N-phenylbenzamide derivatives have been investigated for their antiviral effects, including activity against the Hepatitis B virus (HBV). [6] One study showed that a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exhibited potent anti-HBV activity, potentially by increasing the levels of the antiviral protein APOBEC3G. [6]
- **Other Potential Applications:** Various N-substituted benzamides have been explored for a range of other therapeutic uses, including as anti-Alzheimer's agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and insecticidal agents. [1]

The **N-(4-Methoxyphenyl)benzamide** scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

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